Cas no 853788-98-4 (1-Benzyl-5-bromo-1H-benzo[d]imidazole)
1-Benzyl-5-bromo-1H-benzo[d]imidazole Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL15206007
- 853788-98-4
- CS-0363831
- 1-Benzyl-5-bromo-1H-benzo[d]imidazole
- 1-benzyl-5-bromobenzimidazole
- A1-22650
-
- Inchi: 1S/C14H11BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
- InChI Key: FPDLPMGXYMEYLH-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)N=CN2CC1C=CC=CC=1
Computed Properties
- Exact Mass: 286.01056g/mol
- Monoisotopic Mass: 286.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 17.8Ų
1-Benzyl-5-bromo-1H-benzo[d]imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434501-5g |
1-Benzyl-5-bromo-1H-benzo[d]imidazole |
853788-98-4 | 98% | 5g |
¥13020.00 | 2024-07-28 |
1-Benzyl-5-bromo-1H-benzo[d]imidazole Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-Benzyl-5-bromo-1H-benzo[d]imidazole
Recent Advances in the Study of 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS: 853788-98-4)
The compound 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS: 853788-98-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by a benzimidazole core substituted with a benzyl group at the 1-position and a bromine atom at the 5-position, has been the subject of several studies exploring its biological activities, synthetic routes, and therapeutic potential.
Recent research has focused on the synthesis and optimization of 1-Benzyl-5-bromo-1H-benzo[d]imidazole, with particular emphasis on its role as a key intermediate in the preparation of more complex bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its utility in the development of novel kinase inhibitors, where the bromine substituent serves as a versatile handle for further functionalization via cross-coupling reactions. The study demonstrated that this compound could be efficiently synthesized in high yield and purity, making it an attractive building block for medicinal chemistry applications.
In addition to its synthetic utility, 1-Benzyl-5-bromo-1H-benzo[d]imidazole has been investigated for its direct biological effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit promising inhibitory activity against certain cancer-associated proteins, including PARP and tankyrase. The bromine atom at the 5-position was found to be critical for maintaining the compound's binding affinity to these targets, as evidenced by structure-activity relationship (SAR) studies.
Further investigations have explored the pharmacokinetic properties of 1-Benzyl-5-bromo-1H-benzo[d]imidazole and its derivatives. Research published in European Journal of Pharmaceutical Sciences (2023) utilized in vitro and in vivo models to assess the compound's metabolic stability, membrane permeability, and bioavailability. The results indicated that while the parent compound shows moderate metabolic stability, strategic modifications to the benzyl group could significantly improve its drug-like properties, opening new avenues for the development of optimized therapeutic agents.
The potential applications of 1-Benzyl-5-bromo-1H-benzo[d]imidazole extend beyond oncology. A recent study in ACS Chemical Neuroscience (2024) explored its use as a scaffold for developing neuroprotective agents. The researchers found that certain structural analogs of this compound could modulate key pathways involved in neurodegenerative diseases, suggesting its potential utility in addressing conditions such as Alzheimer's and Parkinson's diseases.
In conclusion, 1-Benzyl-5-bromo-1H-benzo[d]imidazole (CAS: 853788-98-4) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive scaffold, combined with recent advances in its structural optimization and biological evaluation, positions it as a valuable tool for drug discovery efforts across multiple therapeutic areas. Future research directions may include further exploration of its mechanism of action, development of more potent and selective derivatives, and evaluation in advanced preclinical models.
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